molecular formula C28H29N3O3S B2788176 4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE CAS No. 866864-13-3

4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2788176
CAS No.: 866864-13-3
M. Wt: 487.62
InChI Key: BDINIAKNOFSHPK-UHFFFAOYSA-N
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Description

4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a piperazine ring and a methoxyphenyl group

Preparation Methods

The synthesis of 4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamine precursors.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the piperazine ring.

    Quinoline core synthesis: The quinoline core can be synthesized through various methods, including the Skraup synthesis or Friedländer synthesis.

    Final coupling: The piperazine derivative is then coupled with the quinoline core under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biology: It may be used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial applications.

Comparison with Similar Compounds

Similar compounds to 4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE include:

These compounds share structural similarities, such as the presence of a piperazine ring and aromatic substituents. this compound is unique due to its specific substitution pattern and the presence of a tosyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-20-4-11-24(12-5-20)35(32,33)27-19-29-26-13-6-21(2)18-25(26)28(27)31-16-14-30(15-17-31)22-7-9-23(34-3)10-8-22/h4-13,18-19H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDINIAKNOFSHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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